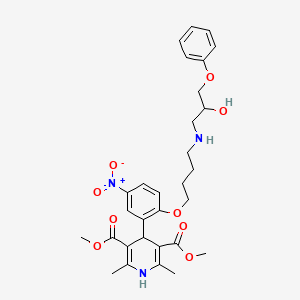

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester

Übersicht

Beschreibung

YM-16151-4 ist eine neuartige Verbindung, die für ihre doppelte Wirkung als Kalziumeintrittsblocker und selektiver Beta-1-Adrenozeptorblocker bekannt ist. Es wurde umfassend auf seine kardiovaskulären Wirkungen untersucht, insbesondere im Zusammenhang mit der Behandlung von Erkrankungen wie Angina pectoris und Bluthochdruck .

Vorbereitungsmethoden

Die Synthesewege und Reaktionsbedingungen für YM-16151-4 sind in der offenen Literatur nicht allgemein veröffentlicht. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung eines Dihydropyridinderivats beinhalten. Die industriellen Produktionsverfahren umfassen wahrscheinlich mehrstufige organische Syntheseprozesse, darunter Nitrierungs-, Veresterungs- und Aminierungsreaktionen .

Analyse Chemischer Reaktionen

YM-16151-4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandene Nitrogruppe zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Phenylrings und des Dihydropyridin-Moleküls.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung der Mechanismen der Kalziumeintrittsblockierung und der Beta-1-Adrenozeptorblockierung.

Biologie: Die Verbindung wird in biologischen Studien verwendet, um ihre Auswirkungen auf zelluläre Kalziumkanäle und adrenerge Rezeptoren zu verstehen.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer therapeutischer Wirkstoffe für Herz-Kreislauf-Erkrankungen

Wirkmechanismus

YM-16151-4 entfaltet seine Wirkung über zwei Hauptmechanismen:

Kalziumeintrittsblockierung: Es hemmt den Einstrom von Kalziumionen in die Zellen, indem es spannungsabhängige Kalziumkanäle blockiert. Diese Wirkung trägt dazu bei, die Herzbelastung und den Sauerstoffbedarf zu reduzieren.

Beta-1-Adrenozeptorblockierung: Die Verbindung blockiert selektiv Beta-1-Adrenozeptoren, was zu einer Abnahme der Herzfrequenz und des Blutdrucks führt.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that compounds similar to 3,5-pyridinedicarboxylic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that pyridine derivatives can inhibit cancer cell proliferation in various human cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents .

Antimicrobial Activity

Some derivatives of pyridinedicarboxylic acids have demonstrated antimicrobial properties against a range of pathogens. These compounds can be effective against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Drug Development

The unique structure of 3,5-pyridinedicarboxylic acid allows it to serve as a scaffold for drug development. Its ability to modulate biological pathways makes it a promising candidate for designing new therapeutic agents targeting diseases such as cancer and infections. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Formulation in Drug Delivery Systems

Due to its chemical stability and compatibility with various excipients, this compound can be utilized in drug delivery systems. Its ester groups can be modified to create prodrugs that release active pharmaceutical ingredients in a controlled manner. This approach is particularly useful in enhancing the therapeutic index of drugs with poor solubility or stability .

Polymer Chemistry

Pyridinedicarboxylic acids are increasingly used in the synthesis of novel polymers. Their ability to form copolymers with other monomers allows for the development of materials with tailored properties such as increased thermal stability or enhanced mechanical strength. These materials find applications in coatings, adhesives, and advanced composite materials .

Catalysis

The compound's nitrogen-containing structure can also serve as a ligand in coordination chemistry, facilitating various catalytic reactions. This application is particularly relevant in organic synthesis where efficient catalysts are required for producing fine chemicals and pharmaceuticals .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of A549 lung cancer cells with IC50 values < 10 µM. |

| Study 2 | Antimicrobial Efficacy | Showed activity against Staphylococcus aureus with MIC values around 5 µg/mL. |

| Study 3 | Polymer Development | Developed a new copolymer using this compound that exhibited improved thermal stability compared to traditional polymers. |

Wirkmechanismus

YM-16151-4 exerts its effects through two primary mechanisms:

Calcium Entry Blocking: It inhibits the influx of calcium ions into cells by blocking voltage-dependent calcium channels. This action helps in reducing cardiac workload and oxygen demand.

Beta 1-Adrenoceptor Blocking: The compound selectively blocks beta 1-adrenoceptors, leading to a decrease in heart rate and blood pressure.

Vergleich Mit ähnlichen Verbindungen

YM-16151-4 ist aufgrund seiner doppelten Wirkung als Kalziumeintrittsblocker und selektiver Beta-1-Adrenozeptorblocker einzigartig. Ähnliche Verbindungen umfassen:

Nifedipin: Ein bekannter Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird.

Propranolol: Ein nicht-selektiver Beta-Adrenozeptorblocker, der bei verschiedenen Herz-Kreislauf-Erkrankungen eingesetzt wird.

Amlodipin: Ein weiterer Kalziumkanalblocker mit einer längeren Wirkungsdauer im Vergleich zu Nifedipin.

YM-16151-4 zeichnet sich durch seine kombinierte Wirkung aus, die einen umfassenderen Ansatz zur Behandlung von Herz-Kreislauf-Erkrankungen bietet .

Biologische Aktivität

3,5-Pyridinedicarboxylic acid, particularly in its dihydro and ester forms, has garnered significant attention in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester . The focus will be on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity:

- Molecular Formula : C18H22N4O5

- Molecular Weight : 370.39 g/mol

- Key Functional Groups : Dihydropyridine ring, nitrophenyl group, and phenoxypropyl amine.

Pharmacological Activities

Research indicates that derivatives of 3,5-pyridinedicarboxylic acid exhibit various biological activities. The following table summarizes key pharmacological properties observed in studies:

The mechanisms through which 3,5-pyridinedicarboxylic acid derivatives exert their effects include:

- Calcium Channel Modulation : Compounds like nicardipine (related to 3,5-pyridinedicarboxylic acid) are known calcium channel blockers that help reduce blood pressure by relaxing vascular smooth muscle.

- Nucleophilic Substitution Reactions : The presence of reactive functional groups allows for interactions with various biological targets such as enzymes and receptors.

- Nitric Oxide Release : Some studies suggest that these compounds may stimulate nitric oxide production, contributing to their vasodilatory effects.

Case Studies

-

Antihypertensive Effects in Animal Models :

A study conducted on asymmetrically substituted 1,4-dihydro derivatives demonstrated superior antihypertensive activity compared to symmetrical counterparts. The compound 3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate was highlighted for its efficacy in reducing blood pressure in hypertensive rats . -

Cerebral Vasodilatory Activity :

In comparative studies with established vasodilators like papaverine and nifedipine, certain derivatives exhibited significant cerebral vasodilatory effects. This suggests potential applications in treating conditions like ischemic stroke . -

Antimicrobial Screening :

A series of peptides synthesized from 3,5-pyridinedicarboxylic acid were screened for antimicrobial activity. Results indicated promising activity against several bacterial strains, showcasing the compound's versatility beyond cardiovascular applications .

Eigenschaften

IUPAC Name |

dimethyl 4-[2-[4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy]-5-nitrophenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O9/c1-19-26(29(35)39-3)28(27(20(2)32-19)30(36)40-4)24-16-21(33(37)38)12-13-25(24)41-15-9-8-14-31-17-22(34)18-42-23-10-6-5-7-11-23/h5-7,10-13,16,22,28,31-32,34H,8-9,14-15,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJFGCIETONRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=CC(=C2)[N+](=O)[O-])OCCCCNCC(COC3=CC=CC=C3)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908407 | |

| Record name | Dimethyl 4-(2-{4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy}-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103434-30-6 | |

| Record name | YM 16151-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103434306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 4-(2-{4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy}-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.